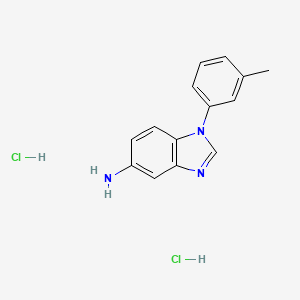

1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride

Overview

Description

1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MBZ and has been found to have a wide range of biochemical and physiological effects. The purpose of

Scientific Research Applications

Antimicrobial and Cytotoxic Activity

- A study on azetidine-2-one derivatives of 1H-benzimidazole revealed good antibacterial activity and cytotoxic properties in vitro. These compounds were synthesized and characterized using techniques like IR, 1H NMR, 13C NMR, and Mass spectral technique (Noolvi et al., 2014).

Structural Studies

- Research involving amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids showed that the geometries, charges, and sizes of anions are crucial for forming strong hydrogen bond interactions. This study utilized X-ray diffraction, NMR, and IR spectroscopy (Avila-Montiel et al., 2015).

Antihypertensive Activity

- Synthesis of certain benzimidazole derivatives demonstrated potent antihypertensive effects. The compounds synthesized were identified using spectroscopic techniques and screened for their antihypertensive activity by methods like the tail cuff method (Sharma et al., 2010).

Material Science and Engineering

- In the field of materials science, benzimidazole derivatives have been used in the synthesis of complexes with metals like palladium and platinum, showing potential as anticancer compounds. This research involved physico-chemical techniques and theoretical calculations (Ghani & Mansour, 2011).

Organic Electronics

- Bipolar triphenylamine-benzimidazole derivatives were developed for use in organic light-emitting diodes (OLEDs). These derivatives demonstrated excellent thermal stability and solubility, making them suitable for solution processing in OLEDs (Ge et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Similar compounds have been shown to inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity .

Biochemical Pathways

Compounds with similar structures have been known to affect various metabolic pathways in mammalian systems .

Pharmacokinetics

Similar compounds have been shown to have an oral bioavailability of 5%-9%, low protein binding, and an elimination half-life of 50 minutes .

Result of Action

Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities .

Action Environment

Similar compounds have been shown to have high iodine capture and fluorescence sensing of o-nitrophenol .

properties

IUPAC Name |

1-(3-methylphenyl)benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.2ClH/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17;;/h2-9H,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRANZHYGRFBWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

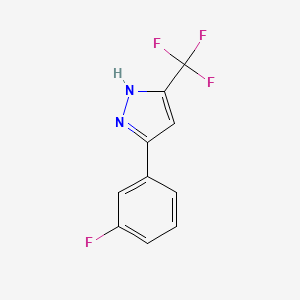

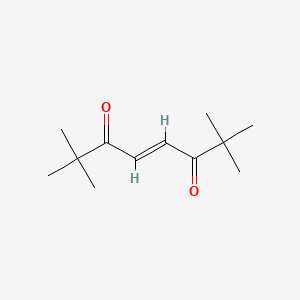

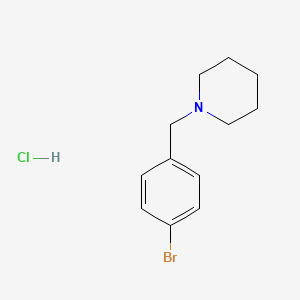

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

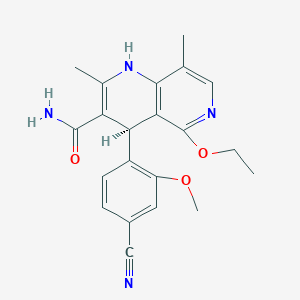

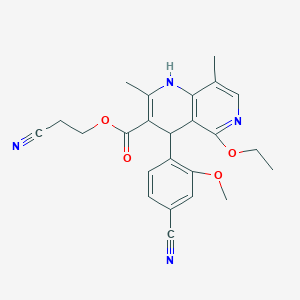

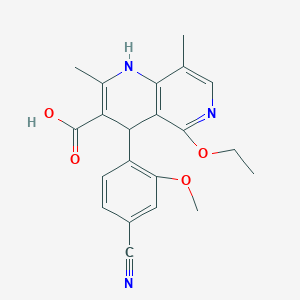

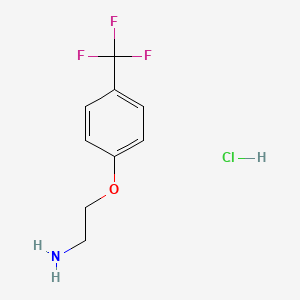

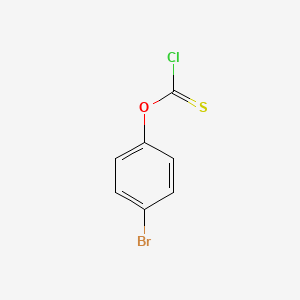

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B3208484.png)

![4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B3208489.png)

![1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B3208542.png)

![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B3208568.png)